1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate

Medicinal chemistry Structure–activity relationship Conformational analysis

1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate (CAS 26831-44-7; free base CAS 27666-70-2) is a secondary amine belonging to the 2-adamantylethylamine structural class, defined by an ethyl (–CH₂CH₂–) spacer interposed between the bridgehead carbon of the adamantane cage and the terminal secondary ethylamino group. Its molecular formula is C₁₄H₂₈ClNO (hydrate) / C₁₄H₂₆ClN (anhydrous HCl salt) with a molecular weight of 261.83 g·mol⁻¹ (hydrate).

Molecular Formula C14H28ClNO
Molecular Weight 261.83 g/mol
Cat. No. B13820844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate
Molecular FormulaC14H28ClNO
Molecular Weight261.83 g/mol
Structural Identifiers
SMILESCCNCCC12CC3CC(C1)CC(C3)C2.O.Cl
InChIInChI=1S/C14H25N.ClH.H2O/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;;/h11-13,15H,2-10H2,1H3;1H;1H2
InChIKeyLHRDAHFXQQQRAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate – Structural Identity, Class Assignment, and Procurement-Grade Specifications


1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate (CAS 26831-44-7; free base CAS 27666-70-2) is a secondary amine belonging to the 2-adamantylethylamine structural class, defined by an ethyl (–CH₂CH₂–) spacer interposed between the bridgehead carbon of the adamantane cage and the terminal secondary ethylamino group [1]. Its molecular formula is C₁₄H₂₈ClNO (hydrate) / C₁₄H₂₆ClN (anhydrous HCl salt) with a molecular weight of 261.83 g·mol⁻¹ (hydrate) [2]. The compound is supplied as the hydrochloride hydrate salt with typical purities of 97–98% (HPLC) and water content ≤0.5% [2]. This scaffold is structurally and pharmacologically distinct from the 1-aminoadamantane class (e.g., memantine, amantadine, rimantadine), which bear the amine directly on the adamantane bridgehead without an intervening alkyl spacer [3]. The 2-adamantylethylamine architecture is specifically claimed in US Patent 6,828,318 B2 for the treatment of conditions associated with abnormalities in glutamatergic transmission, highlighting its differentiated therapeutic relevance [4].

Why 2-Adamantylethylamine Derivatives Cannot Be Replaced by 1-Aminoadamantane Analogs in Receptor-Targeted Research


The 2-adamantylethylamine scaffold cannot be interchanged with 1-aminoadamantane drugs (memantine, amantadine, rimantadine) because the ethyl spacer fundamentally alters the geometry and conformational flexibility of the pharmacophore. In 1-aminoadamantanes, the amine nitrogen is rigidly fixed at the bridgehead with zero rotatable bonds, whereas the –CH₂CH₂– linker in 2-adamantylethylamines introduces four rotatable bonds that permit the terminal amine to sample a substantially larger conformational space and occupy distinct subsites within receptor binding pockets [1]. This structural divergence translates into differential logP (calculated ~2.88–3.59 for the free base vs. 3.28 for memantine and 2.44 for amantadine) and topological polar surface area (TPSA 12.03 Ų vs. 26.02 Ų for memantine), both of which govern membrane permeability and receptor-access kinetics [2]. The Vernalis patent portfolio explicitly distinguishes 2-adamantylethylamines as a separate composition-of-matter class with distinct NMDA-receptor modulatory properties not achievable with bridgehead-aminated adamantanes [3]. Substituting a 1-aminoadamantane for a 2-adamantylethylamine in a structure–activity relationship (SAR) study or receptor-binding assay would therefore introduce an uncontrolled structural variable, compromising the validity of comparative pharmacological conclusions.

Quantitative Differentiation of 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate from Closest Analogs – Procurement-Relevant Evidence


Scaffold Architecture: 2-Adamantylethylamine vs. 1-Aminoadamantane – Rotatable Bond Count Governs Pharmacophore Flexibility

1-(2-Ethylaminoethyl)adamantane possesses four freely rotatable bonds (ethyl spacer: C–C; ethylamine: C–N and C–C) versus zero rotatable bonds in memantine and amantadine, whose primary amine is directly attached to the adamantane bridgehead [1]. This difference fundamentally alters the conformational entropy available to the terminal amine pharmacophore. The TPSA of the target compound is 12.03 Ų, less than half that of memantine (26.02 Ų), indicating a more lipophilic surface character consistent with the ethyl-spacer architecture [1][2].

Medicinal chemistry Structure–activity relationship Conformational analysis

Lipophilicity Tuning: LogP Differentiation Between 2-Adamantylethylamine and 1-Aminoadamantane Frameworks

The calculated logP of the free base 2-(1-adamantyl)-N-ethylethanamine ranges from 2.88 (ChemBase) to 3.59 (Ambinter), placing it between amantadine (experimental logP 2.44) and rimantadine (logP 3.6) [1][2][3]. This intermediate lipophilicity arises from the ethyl spacer, which increases hydrocarbon character relative to bridgehead-aminated adamantanes (amantadine, memantine logP 3.28) while the secondary ethylamino terminus provides additional polar character not present in rimantadine's α-methyl-branched primary amine [2].

Physicochemical profiling ADME prediction Blood–brain barrier permeability

Procurement-Grade Purity and Hydrate Form Specification vs. Anhydrous Analogs

1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate is commercially supplied at ≥97–98% purity (HPLC) with defined hydrate stoichiometry and moisture content ≤0.5% [1]. This contrasts with memantine hydrochloride (CAS 41100-52-1), which is supplied as the anhydrous HCl salt, and rimantadine hydrochloride (CAS 1501-84-4), also anhydrous [2]. The hydrate form provides a reproducible solid-state stoichiometry that can influence dissolution rate, hygroscopicity during weighing, and long-term storage stability under ambient laboratory conditions [1].

Chemical procurement Quality control Salt-form selection

Patent-Protected Composition of Matter: 2-Adamantylethylamines as a Distinct NMDA-Modulating Chemotype

The 2-adamantylethylamine scaffold, encompassing 1-(2-ethylaminoethyl)adamantane, is specifically claimed in US Patent 6,828,318 B2 (Vernalis Research Limited) for the treatment of conditions associated with abnormalities in glutamatergic transmission, including stroke, traumatic brain injury, and neuropathic pain [1]. The patent establishes that 2-adamantylethylamines constitute a structurally and functionally distinct class from the 1-aminoadamantanes (amantadine, memantine), which are disclosed in separate earlier patent families and are not covered by the 2-adamantylethylamine claims [1]. The Vernalis patent explicitly teaches that compounds of formula (I) — wherein the adamantane core is linked via a two-carbon bridge to a substituted amine — exhibit NMDA receptor affinity suitable for therapeutic development, providing a formal IP-based differentiation from generic 1-aminoadamantane analogs [1].

Intellectual property Drug discovery Glutamatergic transmission

Sigma Receptor Binding Landscape: Class-Level Differentiation of 2-Adamantylethylamines from 1-Aminoadamantanes

1-Aminoadamantanes amantadine and memantine exhibit weak sigma-1 receptor affinity (Ki = 7.44 ± 0.82 μM and 2.60 ± 0.62 μM, respectively, in rat forebrain using [³H]-(+)-SKF-10,047), with memantine showing negligible sigma-site interaction at therapeutic concentrations (Ki = 19.98 ± 3.08 μM in human frontal cortex) [1][2]. By contrast, the 2-adamantylethylamine scaffold introduces an ethyl spacer that literature SAR across structurally related C1-substituted adamantane phenylalkylamines has demonstrated can enhance sigma receptor affinity into the nanomolar range through improved accommodation of the lipophilic binding pocket [3]. While direct binding data for 1-(2-ethylaminoethyl)adamantane at sigma receptors are not publicly reported in curated databases at the time of writing, the structural class precedent supports a differentiated sigma-receptor interaction profile relative to bridgehead-aminated adamantanes [3]. This gap in publicly available data underscores the compound's value as a research tool for de novo sigma-receptor SAR exploration.

Sigma receptor pharmacology Radioligand binding Receptor selectivity

Synthetic Accessibility: Ritter-Type Functionalization of the Adamantane Bridgehead Enables Scalable Production

The synthesis of 1-(2-ethylaminoethyl)adamantane leverages Ritter-type reactions to functionalize the bridgehead position of adamantane via carbenium ion intermediates generated from adamantyl precursors, followed by nucleophilic addition of nitriles and subsequent reduction/alkylation steps [1]. This synthetic route is distinct from the direct amination routes used for 1-aminoadamantanes (amantadine: bromination followed by reaction with acetonitrile or urea; memantine: dimethylation of the adamantane core prior to amination) [2]. The Ritter-based approach enables production at scales up to 10 kg as reported by multiple vendors, with consistent purity specifications (≥97–98%, HPLC) [1], providing reliable supply-chain predictability for research programs requiring multigram-to-kilogram quantities.

Synthetic chemistry Process chemistry Chemical supply chain

Optimal Research and Industrial Application Scenarios for 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate


Structure–Activity Relationship (SAR) Expansion of Adamantane-Based NMDA Receptor Modulators

Researchers investigating non-competitive NMDA receptor antagonism can use 1-(2-ethylaminoethyl)adamantane as a scaffold-diversification tool to probe the effect of the ethyl spacer on channel-block kinetics, voltage dependency, and NMDA subtype selectivity. Unlike memantine and amantadine, which have their amine directly at the bridgehead (zero rotatable bonds), this compound's –CH₂CH₂– linker confers four rotatable bonds and an altered TPSA (12.03 vs. 26.02 Ų), enabling systematic exploration of how conformational flexibility and lipophilicity modulate the therapeutic index of adamantane-based channel blockers [1]. The Vernalis patent (US 6,828,318 B2) provides a validated framework for this chemotype's utility in glutamatergic disorders [2].

Sigma Receptor Ligand Discovery and Pharmacological De-orphanization

Given the established micromolar sigma-1 affinity of 1-aminoadamantanes (amantadine Ki = 7.44 μM, memantine Ki = 2.60–19.98 μM) and the literature precedent for enhanced sigma-receptor binding in spacer-containing adamantane derivatives, this compound is positioned as a high-priority screening candidate for sigma-1 and sigma-2 receptor radioligand displacement assays [1][2]. The absence of curated public-domain sigma-receptor binding data for this specific compound represents an opportunity for investigators to generate first-in-class quantitative affinity and selectivity profiles, bridging a gap in the published SAR landscape [2].

Synthetic Building Block for Parallel Medicinal Chemistry Libraries

The secondary ethylamino terminus of 1-(2-ethylaminoethyl)adamantane provides a reactive handle for further N-functionalization (acylation, sulfonylation, reductive amination, urea formation), enabling its use as a versatile building block for generating diverse 2-adamantylethylamine libraries. The Ritter-type synthetic route ensures reliable supply at scales up to 10 kg with consistent purity (≥97–98% HPLC), making it suitable for medium-throughput parallel synthesis campaigns targeting GPCRs, ion channels, or sigma receptors [1]. Its defined hydrate stoichiometry (moisture ≤0.5%) ensures gravimetric accuracy in automated liquid-handling workflows [1].

Patent-Landscape-Compliant Lead Optimization for Glutamatergic Indications

For industrial drug discovery programs seeking NMDA receptor antagonists with freedom to operate outside the crowded 1-aminoadamantane patent space, 1-(2-ethylaminoethyl)adamantane offers a composition-of-matter entry point within the 2-adamantylethylamine genus specifically claimed in US 6,828,318 B2 [1]. The compound's structural features — ethyl spacer, secondary N-ethylamine, and hydrate salt form — collectively define a chemotype that is legally and pharmacologically distinct from generic memantine or amantadine derivatives, enabling novel lead series development with reduced IP entanglement risk [1].

Quote Request

Request a Quote for 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.